molecular formula C16H18N2O3 B597793 tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate CAS No. 1261974-19-9

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate

Cat. No. B597793
M. Wt: 286.331
InChI Key: DLOAGQHHBWENCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” is a chemical compound . It is also known by its IUPAC name "tert-butyl 3- (6-hydroxy-3-pyridinyl)phenylcarbamate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new tert-butyl 2- (substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” can be represented by the InChI code: 1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” are not available, it’s worth noting that carbamates in general are widely utilized in medicinal chemistry . They are often used as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate” is 286.33 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate derivatives, are extensively utilized across various industries to prevent oxidative reactions and prolong product shelf life. These compounds have been detected in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, river water, and even within human tissues and bodily fluids. Studies have highlighted potential health risks associated with SPAs due to their toxicity, including hepatic toxicity, endocrine-disrupting effects, and possible carcinogenicity. The environmental persistence and human exposure routes of SPAs necessitate further research into their contamination, behaviors, and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).

Decomposition of Oxygenates in Environmental Remediation

The decomposition of methyl tert-butyl ether (MTBE) through hydrogen addition in a cold plasma reactor showcases the potential of advanced oxidation processes in dealing with environmental contamination by oxygenates. This study underlines the feasibility of utilizing radio frequency (RF) plasma reactors for the effective degradation of MTBE, a compound structurally related to tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate, into less harmful substances. The research underscores the importance of novel methods for environmental remediation of persistent organic pollutants (L. Hsieh et al., 2011).

Biodegradation and Environmental Fate of Ether Oxygenates

The biodegradation and environmental fate of ether oxygenates like ethyl tert-butyl ether (ETBE) offer insights into microbial degradation pathways that could be relevant for compounds like tert-butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate. Understanding the microbial mechanisms and environmental behaviors of such compounds is crucial for assessing their impact on ecosystems and human health. The review emphasizes the need for exploring the biodegradation potential and environmental interactions of novel high molecular weight SPAs, including their co-exposure effects and impacts on vulnerable populations like infants (S. Thornton et al., 2020).

properties

IUPAC Name

tert-butyl N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOAGQHHBWENCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.